molecular formula C17H13Cl2N3O4S B2827560 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886923-10-0

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2827560
CAS No.: 886923-10-0
M. Wt: 426.27
InChI Key: JDMPPEOGNVBFRP-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H13Cl2N3O4S and its molecular weight is 426.27. The purity is usually 95%.
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Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14Cl2N4O3S
  • Molecular Weight : 399.26 g/mol
  • CAS Number : 891141-14-3

The compound features a dichlorophenyl group and an ethylsulfonyl moiety attached to a benzamide framework, which are crucial for its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. For instance, it has been suggested that oxadiazole derivatives can inhibit protein kinases and other enzymes related to cell signaling and proliferation.
  • Interaction with Receptors : The structural components of the compound may enable it to bind selectively to certain receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : Some studies indicate that oxadiazole derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study reported that similar oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .
  • The presence of electron-withdrawing groups (like the dichlorophenyl group) enhances the anticancer activity by stabilizing the compound's interaction with target proteins involved in cancer progression .

Neuroprotective Effects

This compound may also have neuroprotective effects:

  • In vitro studies have suggested that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could potentially improve cognitive functions in affected models .

Antimicrobial Activity

The compound's potential antimicrobial activity is another area of interest:

  • Preliminary studies indicate that oxadiazole derivatives exhibit antibacterial properties against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant anticancer activity in various cell lines with IC50 values ranging from 0.5 to 10 µM for related oxadiazole derivatives .
Study 2Reported inhibition of hAChE with IC50 values indicating potential for treating Alzheimer's disease .
Study 3Found antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)14-6-4-3-5-11(14)15(23)20-17-22-21-16(26-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMPPEOGNVBFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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